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Compound of Interest

Compound Name: AK-IN-1

Cat. No.: B15607881

Disclaimer: The designation "AK-IN-1" does not correspond to a recognized standard chemical
entity in publicly available scientific literature. Based on the nature of the inquiry, this document
provides a detailed overview of Adaptor-Associated Kinase 1 (AAK1) inhibitors, a class of
molecules under investigation for conditions such as neuropathic pain. The information herein
is intended for research, scientific, and drug development professionals.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in
clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from
the cell surface.[1] AAK1 functions by phosphorylating the p2 subunit of the AP2 adaptor
complex, which regulates the assembly of clathrin-coated pits.[1] Due to its involvement in
various signaling pathways, including the Notch and WNT pathways, AAK1 has emerged as a
promising therapeutic target for several diseases, most notably neuropathic pain.[2][3][4][5][6]
Inhibition of AAK1 has been shown to produce antinociceptive effects in preclinical models of
neuropathic pain.[5][6]

This document provides an overview of the preclinical data for representative AAK1 inhibitors,
including their biochemical and cellular activities, pharmacokinetic profiles, and administration
guidelines for in vivo studies.

Data Presentation
Table 1: In Vitro Potency of Selected AAK1 Inhibitors
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Compound Target Assay Type IC50 Ki Reference
p2
LP-935509 AAK1 Phosphorylati 2.8 + 0.4 nM [2]
on
Peptide
_ 0.9 nM (ATP-
AAK1 Phosphorylati 3.3 +0.7 nM N [2][7]
competitive)
on
Kinase
BIKE o 14 nM [7]
Activity
Kinase
GAK o 320 nM [7]
Activity
Enzymatic
TIM-063 AAK1 o 8.51 uM [8][9]
Activity
Enzymatic
TIM-098a AAK1 o 0.24 uM [9][10]
Activity
Cellular
Activity
AAK1 0.87 uM [9][10]
(transfected
cells)
BMS-986176 N Potent N
AAK1 Not specified S Not specified [11][12]
/ LX-9211 inhibitor

Table 2: Preclinical In Vivo Administration of AAK1

Inhibitors
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. Route of Effective
Compoun . Pain o Observed Referenc
Species Administr Dose
d Model . Effect e
ation Range
) Dose-
Formalin-
) dependent
induced 10 - 60 ]
LP-935509 Mouse ) Oral reduction [13][14]
pain mg/kg )
in paw
(Phase 1) )
flinches
] Dose-
Spinal
dependent
Nerve 10- 60
Mouse o Oral reversal of [13]
Ligation mg/kg )
mechanical
(SNL) .
allodynia
Reversal of
thermal
Chronic hyperalgesi
. 5-10 yperalg
Constrictio Not a, cold
Rat . o mg/kg . [7]
n Injury specified allodynia,
(ED50)
(CCh and
mechanical
allodynia
Chronic
Compound Constrictio Not Not o
Rat ) - -~ Efficacious [5][15]
59 n Injury specified specified
(CCI
BMS- Neuropathi
) Not Excellent
986176 / Rodent C pain Oral N ] [11][12]
specified efficacy
LX-9211 models

Table 3: Pharmacokinetic Parameters of AAK1 Inhibitors
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Administr . . Brain/Pla
Compoun . . Bioavaila Plasma Referenc
Species ation . ) sma
d bility Half-life . e
Route Ratio
IV (1
mg/kg),
LP-935509 Mouse 100% 3.6 hours 3-4 [7]
Oral (10
mg/kg)
BMS- Not Reasonabl
0
986176 / Rat » Favorable e for oral ~20 [11][12][16]
specified )
LX-9211 dosing
Reasonabl
Not Not
Dog N Favorable e for oral N [16]
specified ) specified
dosing
Reasonabl
Not Not
Monkey -~ Low e for oral » [16]
specified ] specified
dosing

Experimental Protocols
In Vitro AAK1 Kinase Activity Assay (Example with TIM-
063 derivatives)

This protocol describes a method to determine the inhibitory activity of compounds against the
AAK1 catalytic domain.[8][17]

o Reagents and Materials:

[¢]

His-tagged AAK1 catalytic domain (e.g., residues 25-396).

[¢]

Substrate: GST-AP2u2 (e.g., residues 145-162).

[e]

[y-32P]ATP.

Kinase reaction buffer.

o
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o Test compounds (e.g., TIM-063 and its derivatives).
o Phosphocellulose paper.

o Scintillation counter.

e Procedure:

o Prepare a reaction mixture containing the His-tagged AAK1 catalytic domain, the test
compound at various concentrations, and the GST-AP2u2 substrate in the kinase reaction
buffer.

o Initiate the kinase reaction by adding [y-32P]ATP (e.g., to a final concentration of 100 puM).
o Incubate the reaction mixture at 30°C for 20 minutes.

o Stop the reaction by spotting the mixture onto phosphocellulose paper.

o Wash the phosphocellulose paper to remove unincorporated [y-32P]ATP.

o Quantify the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of inhibition relative to a control reaction without the test
compound.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the compound concentration.

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation
(SNL) in Mice

This is a generalized protocol based on descriptions of studies using LP-935509.[6][13]
e Animal Model:

o Adult male mice.
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o Induce neuropathic pain via the Spinal Nerve Ligation (SNL) procedure as described by
Chung and Kim. This involves the tight ligation of the L5 spinal nerve.

e Drug Administration:
o Prepare the test compound (e.g., LP-935509) in a suitable vehicle for oral administration.

o Administer the compound or vehicle by oral gavage at specified doses (e.g., 10, 30, 60
mg/kg).

» Behavioral Testing (Mechanical Allodynia):

o Assess mechanical allodynia using von Frey filaments at baseline (before drug
administration) and at various time points post-administration (e.g., 30, 60, 90, 120
minutes).

o Place the mice on an elevated mesh floor and apply von Frey filaments of increasing force
to the plantar surface of the hind paw on the injured side.

o The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal
response.

o Data Analysis:

o Compare the paw withdrawal thresholds of the compound-treated groups to the vehicle-
treated group at each time point.

o Statistical analysis, such as a repeated-measures analysis of variance (ANOVA) followed
by a post-hoc test, can be used to determine significance.

Signaling Pathways and Experimental Workflows
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Caption: AAK1 involvement in key cellular signaling pathways.
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Caption: Workflow for identifying AAK1 as a target using Kinobeads.

Administration and Handling Guidelines
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» Solubility: AAK1 inhibitors like LP-935509 are typically soluble in DMSO for in vitro stock
solutions.[14] For in vivo administration, specific formulations are required. For example, LP-
935509 can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and
45% saline for oral gavage.[18]

o Storage: Stock solutions of compounds like LP-935509 should be stored at -20°C for short-
term storage (up to 6 months) and at -80°C for long-term storage (up to 1 year).[7]

 In Vivo Dosing: As indicated in Table 2, oral administration is a common route for preclinical
studies of AAK1 inhibitors. Doses should be determined based on the specific compound,
animal model, and desired therapeutic effect. It is recommended to perform dose-response
studies to establish the optimal dosage for a particular experimental setup.

» Safety: Preclinical studies with BMS-986176/LX-9211 indicated an acceptable toxicity profile.
[11][12] Phase I clinical trials with this compound showed it to be well-tolerated with minimal
adverse events.[11][12] However, as with any investigational compound, appropriate safety
precautions should be taken during handling and administration.

These application notes and protocols are intended to serve as a guide for researchers working
with AAK1 inhibitors. It is essential to consult the primary literature for detailed experimental
procedures and to adapt these protocols to specific laboratory conditions and research
objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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